molecular formula C10H14N2O4 B12860065 2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate

2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate

Katalognummer: B12860065
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: NANDCBDSTYTXNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate is a chemical compound with the molecular formula C8H11NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoxazole ring, making it a valuable subject of study for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate typically involves the reaction of ethyl 3,5-dimethylisoxazole-4-carboxylate with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3,5-dimethylisoxazole-4-carboxylate: A closely related compound with similar structural features.

    3,5-Dimethylisoxazole-4-carboxylic acid: Another similar compound with a carboxylic acid functional group.

    2-(Methylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate: A compound with a methylamino group instead of an ethylamino group.

Uniqueness

2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H14N2O4

Molekulargewicht

226.23 g/mol

IUPAC-Name

[2-(ethylamino)-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C10H14N2O4/c1-4-11-8(13)5-15-10(14)9-6(2)12-16-7(9)3/h4-5H2,1-3H3,(H,11,13)

InChI-Schlüssel

NANDCBDSTYTXNZ-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)COC(=O)C1=C(ON=C1C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.